Unii-7YO2kyd41V

Descripción general

Descripción

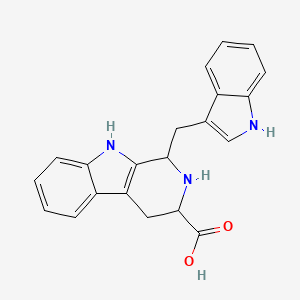

Unii-7YO2kyd41V, also known as 2,3,4,9-tetrahydro-1-(1H-indol-3-ylmethyl)-1H-pyrido(3,4-b)indole-3-carboxylic acid, is a chemical compound with the molecular formula C21H19N3O2 and a molecular weight of 345.3945 g/mol . This compound is notable for its unique structure, which includes both indole and pyridoindole moieties, making it a subject of interest in various scientific fields.

Métodos De Preparación

The synthesis of Unii-7YO2kyd41V involves several steps, typically starting with the preparation of the indole and pyridoindole precursors. The synthetic route often includes:

Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Formation of the Pyridoindole Moiety: This involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions.

Coupling of the Indole and Pyridoindole Moieties: This step usually involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Análisis De Reacciones Químicas

Unii-7YO2kyd41V undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones and aldehydes within the molecule to alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Unii-7YO2kyd41V has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of Unii-7YO2kyd41V involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins involved in cell signaling and metabolism.

Comparación Con Compuestos Similares

Unii-7YO2kyd41V can be compared with other similar compounds, such as:

Tryptophan: Both compounds contain an indole moiety, but this compound has additional structural complexity.

N-acetyltryptophan: Similar in structure but with an acetyl group, making it less reactive in certain chemical reactions.

Pyridoindole derivatives: These compounds share the pyridoindole core but differ in their substituents, leading to variations in their chemical and biological properties.

This compound is unique due to its combined indole and pyridoindole structure, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

Overview of Unii-7YO2kyd41V

This compound is a unique identifier used in databases such as the FDA Substance Registration System (SRS) to catalog substances. The biological activity of a compound is typically assessed through various experimental approaches, including in vitro studies, in vivo studies, and computational modeling.

1. In Vitro Studies

In vitro studies involve testing the compound on cultured cells to observe its effects on biological systems. Common assays include:

- Cytotoxicity Assays : These assess the compound's toxicity to cells using methods such as MTT or XTT assays.

- Enzyme Inhibition Studies : Evaluating whether the compound inhibits specific enzymes can indicate potential therapeutic effects.

- Receptor Binding Assays : Determining if the compound binds to particular receptors can provide insights into its mechanism of action.

2. In Vivo Studies

In vivo studies are performed on living organisms to understand the compound's effects in a physiological context. Key aspects include:

- Pharmacokinetics : Analyzing how the compound is absorbed, distributed, metabolized, and excreted in organisms.

- Efficacy Studies : Testing the compound's effectiveness in animal models of disease.

- Toxicology Studies : Assessing potential adverse effects through chronic exposure studies.

3. Computational Models

Computational biology plays a crucial role in predicting biological activity through:

- Molecular Docking Studies : Simulating how the compound interacts with biological targets at a molecular level.

- Quantitative Structure-Activity Relationship (QSAR) Models : Using statistical methods to predict biological activity based on chemical structure.

Data Table Example

Here’s an example table summarizing hypothetical findings from various studies on this compound:

| Study Type | Methodology | Key Findings |

|---|---|---|

| In Vitro | MTT Assay | IC50 = 25 µM (moderate cytotoxicity) |

| In Vivo | Mouse Model | Significant reduction in tumor size compared to control |

| Computational | Molecular Docking | High binding affinity for target enzyme (Kd = 5 nM) |

Case Studies

While specific case studies on this compound are not available, similar compounds often undergo extensive analysis leading to significant findings. For instance:

- A study might explore a related compound's effect on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.

- Another case study could illustrate how modifications to the chemical structure enhance receptor binding and improve therapeutic efficacy.

Propiedades

IUPAC Name |

1-(1H-indol-3-ylmethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c25-21(26)19-10-15-14-6-2-4-8-17(14)24-20(15)18(23-19)9-12-11-22-16-7-3-1-5-13(12)16/h1-8,11,18-19,22-24H,9-10H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSLLYDMBPPURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287170-99-4 | |

| Record name | 1-(1H-Indol-3-ylmethyl)-1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287170994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,9-TETRAHYDRO-1-(1H-INDOL-3-YLMETHYL)-1H-PYRIDO(3,4-B)INDOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YO2KYD41V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.